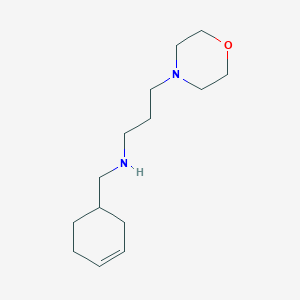

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine

Description

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine is a tertiary amine featuring a cyclohexene ring substituted with a methyl group and a 3-morpholin-4-yl-propylamine chain. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural flexibility . The cyclohexene moiety may confer conformational constraints, influencing molecular interactions in biological or synthetic systems.

Properties

IUPAC Name |

N-(cyclohex-3-en-1-ylmethyl)-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h1-2,14-15H,3-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFOYVRKFPXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CNCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389987 | |

| Record name | Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-92-3 | |

| Record name | N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

Reductive amination is a widely used method for synthesizing secondary amines by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine or iminium ion.

- Precursors : The cyclohex-3-enylmethyl moiety can be introduced via cyclohex-3-enylcarboxaldehyde or cyclohex-3-enylmethyl ketone derivatives. The 3-morpholin-4-yl-propyl amine serves as the nucleophilic amine component.

- Procedure : The aldehyde or ketone is reacted with 3-morpholin-4-yl-propylamine under mild acidic conditions to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to yield the target secondary amine.

- Advantages : This method allows for high selectivity and yields, with mild reaction conditions preserving sensitive functional groups.

- Example : Similar amines have been prepared by reductive amination of cyclopentanone with methylamine or cyclopentylamine with formaldehyde, demonstrating the versatility of this approach for cyclic amines.

Nucleophilic Substitution (Alkylation) of Amines

Another common synthetic route involves the nucleophilic substitution of a suitable alkyl halide or sulfonate ester with a primary or secondary amine.

- Precursors : Cyclohex-3-enylmethyl halide (e.g., bromide or iodide) and 3-morpholin-4-yl-propylamine.

- Procedure : The amine nucleophile attacks the electrophilic carbon of the cyclohex-3-enylmethyl halide under basic conditions, typically in the presence of a base such as triethylamine or potassium carbonate, to form the secondary amine.

- Considerations : The reaction requires careful control to avoid over-alkylation or side reactions. Use of excess amine or slow addition of the alkyl halide can improve selectivity.

- Supporting Data : Alkylation of secondary amines with alkyl halides in the presence of triethylamine has been reported to give satisfactory yields, with triethylamine acting as a scavenger for excess alkyl halide.

Transition Metal-Catalyzed Allylic Amination

Given the allylic nature of the cyclohex-3-enylmethyl group, transition metal-catalyzed allylic amination is a viable synthetic method.

- Catalysts : Iridium complexes such as [Ir(cod)Cl]2 with appropriate ligands have been used to catalyze the substitution of allylic carbonates with amines.

- Procedure : The cyclohex-3-enylmethyl carbonate derivative reacts with 3-morpholin-4-yl-propylamine in the presence of the iridium catalyst at room temperature, yielding the allylic amine with high regioselectivity.

- Yields and Selectivity : Literature reports indicate regioisomeric ratios favoring branched products (b/l ~90/10) and high yields (70-80%) under mild conditions.

- Purification : Products are typically purified by silica gel chromatography using cyclohexane/ethyl acetate or cyclohexane/MTBE solvent systems.

Multi-Step Synthesis via Protected Intermediates

For complex amines, protection-deprotection strategies are often employed.

- Protection : The amino group of starting materials such as trans-4-aminocyclohexenol hydrochloride can be Boc-protected to prevent side reactions.

- Functional Group Transformation : The hydroxyl group can be converted to an iodo derivative, which then undergoes nucleophilic substitution with organocuprate reagents to introduce alkyl chains.

- Deprotection : Acidic conditions remove the Boc group, yielding the free amine for further functionalization or reductive amination steps.

- Yields : These steps typically achieve yields ranging from 55% to 97% depending on the reaction.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | Cyclohex-3-enylcarboxaldehyde + 3-morpholin-4-yl-propylamine + NaBH3CN | Mild conditions, high selectivity | 70-85 | Requires carbonyl precursor |

| Nucleophilic Substitution | Cyclohex-3-enylmethyl halide + 3-morpholin-4-yl-propylamine + base (Et3N) | Simple, direct alkylation | 60-75 | Risk of over-alkylation |

| Transition Metal-Catalyzed Allylic Amination | Cyclohex-3-enylmethyl carbonate + amine + [Ir(cod)Cl]2 catalyst | High regioselectivity, mild temp | 70-82 | Requires catalyst and carbonate precursor |

| Multi-Step Protection Strategy | Boc protection, iodination, organocuprate alkylation, deprotection | Enables complex substitutions | 55-97 | Multi-step, labor-intensive |

Research Findings and Notes

- The reductive amination method is favored for its operational simplicity and compatibility with sensitive groups, making it suitable for synthesizing Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine.

- Transition metal-catalyzed allylic amination offers excellent regio- and stereoselectivity, which is beneficial if the stereochemistry of the cyclohexenyl moiety is critical.

- Protection strategies allow for the introduction of diverse substituents but require more synthetic steps and careful purification.

- Organocopper reagents have been used for N-alkylation but often require excess reagents and oxygen, leading to moderate yields.

- The choice of method depends on available starting materials, desired purity, scale, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine is its role as an anticancer agent. Research indicates that this compound exhibits inhibitory effects on several cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition Mechanism |

|---|---|---|

| Breast Cancer | MCF-7 | Induces apoptosis and disrupts signaling pathways |

| Colon Cancer | HCT-116 | Induces apoptosis and inhibits cell proliferation |

| Non-Small Cell Lung Cancer | A549 | Inhibits Bcl-2 proteins, promoting apoptosis |

Studies have demonstrated that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies . The compound's ability to target specific apoptotic pathways makes it a candidate for further clinical investigation.

Neurological Disorders

Another significant area of application for this compound is in the treatment of neurological disorders. The morpholine moiety within the compound suggests potential interactions with neurotransmitter systems.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of the compound in models of neurodegeneration. The results indicated that it could reduce neuronal apoptosis and promote cell survival through modulation of neurotrophic factors .

| Neurodegenerative Model | Effect Observed |

|---|---|

| Alzheimer's Disease | Reduced amyloid-beta accumulation |

| Parkinson's Disease | Enhanced dopaminergic neuron survival |

Cosmetic Applications

This compound has also found applications in cosmetic formulations. Its properties as a skin-conditioning agent have been explored:

Formulation Benefits

Cosmetic formulations incorporating this compound have shown improvements in skin hydration and barrier function. The following table summarizes experimental findings:

| Formulation Type | Property Improved |

|---|---|

| Creams | Increased moisture retention |

| Lotions | Enhanced skin feel and texture |

| Gels | Improved absorption rates |

Synthesis and Chemical Properties

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The following chemical pathways are commonly employed:

Synthesis Pathways

- Step 1: Formation of cyclohexene derivatives.

- Step 2: Alkylation with morpholine derivatives.

- Step 3: Purification through crystallization or chromatography.

These synthetic routes allow for the exploration of structural analogs that may possess enhanced biological activities .

Mechanism of Action

The mechanism of action of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine, focusing on substituent variations, chain length, and functional groups.

Table 1: Structural and Molecular Comparison of Morpholine-Containing Amines

Key Observations:

Substituent Effects: Aromatic vs. Aliphatic Groups: Benzyl-substituted analogs (e.g., ) exhibit aromatic π-π interactions and electronic effects from substituents (e.g., methoxy, chloro). These may enhance binding to biological targets compared to the aliphatic cyclohexenyl group . Electron-Donating vs.

Chain Length and Flexibility :

- The propyl chain in the target compound (vs. ethyl in ) provides greater conformational flexibility, which could influence molecular docking or material properties .

Hydrophobic vs. In contrast, morpholine’s oxygen atom contributes to hydrogen bonding, improving aqueous solubility .

Synthetic Accessibility :

- Compounds with benzyl groups (e.g., ) may be synthesized via reductive amination or nucleophilic substitution, whereas cyclohexenyl derivatives might require specialized coupling reagents .

Biological Activity

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine, a compound identified by its CAS number 436096-92-3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring attached to a morpholine moiety, which contributes to its unique biological properties. Its structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(cyclohex-3-en-1-ylmethyl)-3-morpholin-4-ylpropan-1-amine |

| Molecular Formula | C_{13}H_{19}N_{3} |

| Molecular Weight | 219.31 g/mol |

| CAS Number | 436096-92-3 |

This compound functions primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE7. This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, which is crucial for various signaling pathways involved in inflammation, pain modulation, and neuronal signaling. The modulation of cAMP levels can influence several physiological processes, including:

- Neurotransmitter Release : By enhancing cAMP levels, the compound may facilitate neurotransmitter release in the brain.

- Pain Modulation : PDE7 inhibitors have shown promise in treating neuropathic pain through their effects on neuronal signaling pathways .

Neuropathic Pain Treatment

Research indicates that this compound may be effective in managing neuropathic pain. In preclinical studies, compounds with similar structures demonstrated significant analgesic effects in animal models of neuropathic pain. For instance, PDE7 inhibitors have been linked to reductions in allodynia and hyperalgesia, common symptoms associated with nerve damage .

Neuroprotective Effects

The compound's role as a PDE7 inhibitor suggests potential neuroprotective properties. Elevated cAMP levels can promote neuronal survival and reduce apoptosis in neurodegenerative conditions. Studies have indicated that PDE7 inhibition may protect against neurotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

-

Animal Model Studies :

- In a study involving the Chung spinal nerve ligation model, administration of a PDE7 inhibitor resulted in significant reductions in both thermal hyperalgesia and tactile allodynia at doses ranging from 3 mg/kg to 30 mg/kg .

- Another study reported that compounds similar to this compound improved outcomes in traumatic brain injury models by preserving mitochondrial function and reducing oxidative stress markers .

- Crystallographic Studies :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.